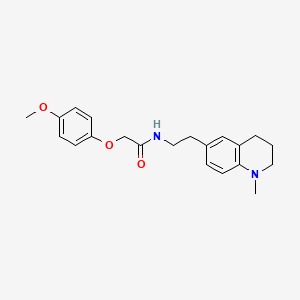
2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H24N2O3
- Molecular Weight : 320.41 g/mol
- CAS Number : Not readily available in common databases.
The compound features a methoxyphenoxy group and a tetrahydroquinoline moiety, which are known to influence its biological properties.
Research indicates that compounds with similar structures often exhibit various modes of action, including:
- Inhibition of Enzymatic Activity : The methoxyphenoxy group may interact with specific enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways.
- Receptor Modulation : The tetrahydroquinoline structure is known for its ability to bind to various receptors in the central nervous system (CNS), suggesting possible neuroactive properties.
Anticancer Activity
Studies have shown that compounds structurally related to this compound exhibit anticancer properties. For example:
- Mechanism : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest.
- Case Study : A study involving derivatives of tetrahydroquinoline demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer), indicating potential for further development into anticancer agents.
Neuroprotective Effects
The compound's interaction with CNS receptors suggests possible neuroprotective effects:
- Mechanism : It may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.
- Case Study : Research on similar tetrahydroquinoline derivatives has shown promise in models of neurodegenerative diseases, highlighting their potential for treating conditions like Alzheimer's disease.
Toxicity and Safety Profile
Initial assessments of toxicity are critical for evaluating the safety of new compounds:
- Toxicity Studies : Preliminary studies indicate that compounds with similar structures have low toxicity profiles at therapeutic doses. However, comprehensive toxicity studies are necessary to establish safety in humans.
Comparative Biological Activity Table
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-23-13-3-4-17-14-16(5-10-20(17)23)11-12-22-21(24)15-26-19-8-6-18(25-2)7-9-19/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNKWFPETJGLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














